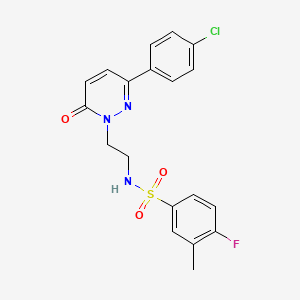![molecular formula C20H32N2O4 B2374874 Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate CAS No. 2411314-89-9](/img/structure/B2374874.png)
Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.
Attachment of the But-2-ynoylamino Group: This step involves the coupling of the but-2-ynoylamino group to the oxane ring through an amide bond formation.
Addition of the Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using a suitable protecting reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-ynoylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxane ring or the piperidine ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced analogs with hydrogenated rings.
Substitution Products: Substituted derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology:
Protein Labeling: The compound can be used to label proteins for studying their structure and function.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostic Imaging: It can be used as a contrast agent in diagnostic imaging techniques.
Industry:
Coatings: The compound can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Adhesives: It can be incorporated into adhesive formulations to improve bonding strength and flexibility.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine ring and tert-butyl group but lacks the oxane ring and but-2-ynoylamino group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl group and a similar alkyne moiety but has a different core structure.
Uniqueness: The presence of the oxane ring and the but-2-ynoylamino group in tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate distinguishes it from other similar compounds
Propriétés
IUPAC Name |
tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-5-6-17(23)21-15-20(9-13-25-14-10-20)16-7-11-22(12-8-16)18(24)26-19(2,3)4/h16H,7-15H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZTCRATBXEGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCOCC1)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile](/img/structure/B2374794.png)
![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)





![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)


![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
